

Ethyl 2-methyl-4-pentenoate structural formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-methyl-4-pentenoate*

Cat. No.: *B044335*

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 2-methyl-4-pentenoate**

This guide provides a comprehensive overview of **ethyl 2-methyl-4-pentenoate** (CAS 53399-81-8), tailored for researchers, scientists, and professionals in drug development. It covers the compound's structural and physicochemical properties, spectroscopic data, and detailed synthesis protocols.

Compound Identification and Structure

Ethyl 2-methyl-4-pentenoate is a fatty acid ester recognized for its fruity aroma.^[1] It is utilized in the flavor and fragrance industry and serves as a potential building block in organic synthesis.^[1]

Structural Formula:

The linear formula for **ethyl 2-methyl-4-pentenoate** is $\text{H}_2\text{C}=\text{CHCH}_2\text{CH}(\text{CH}_3)\text{CO}_2\text{C}_2\text{H}_5$.^[2]

Table 1: Structural and Chemical Identifiers

Identifier	Value
IUPAC Name	ethyl 2-methylpent-4-enoate[2]
CAS Number	53399-81-8[2]
Molecular Formula	C ₈ H ₁₄ O ₂ [2]
Molecular Weight	142.20 g/mol [2]
SMILES	CCOC(=O)C(C)CC=C[2]

| InChI Key | BDBGKYIBDXAVMX-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of **ethyl 2-methyl-4-pentenoate** are summarized below. This data is essential for handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

Property	Value	Source(s)
Appearance	Colorless to Yellow Liquid	[1]
Density	0.873 g/mL at 25 °C	[3]
Boiling Point	153-155 °C	[3]
Refractive Index	n _{20/D} 1.417	[3]
Flash Point	41 °C (105.8 °F) - closed cup	[2]
Solubility	Insoluble in water; soluble in ethanol and non-volatile oils.	[3]

| Vapor Pressure | 3.25 mmHg at 25 °C | [3] |

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of **ethyl 2-methyl-4-pentenoate**. While detailed peak lists are best viewed in spectral databases, this section summarizes the key expected characteristics.

Table 3: Summary of Spectroscopic Data

Technique	Description
¹ H NMR	<p>Spectra are available in databases such as PubChem and SpectraBase. Key signals would include multiplets for the vinyl protons ($\text{H}_2\text{C}=\text{CH}-$), a multiplet for the allylic protons ($-\text{CH}_2-$), a multiplet for the chiral proton ($-\text{CH}(\text{CH}_3)-$), a quartet and a triplet for the ethyl ester group ($-\text{OCH}_2\text{CH}_3$), and a doublet for the methyl group ($-\text{CH}(\text{CH}_3)-$).[2]</p>
¹³ C NMR	<p>Spectral data is available for viewing in public databases. Expected signals would include peaks for the carbonyl carbon of the ester, the vinyl carbons, the chiral carbon, the allylic carbon, the carbons of the ethyl group, and the methyl carbon.[2]</p>
Infrared (IR) Spectroscopy	<p>The IR spectrum shows characteristic absorption bands. Key peaks include a strong $\text{C}=\text{O}$ stretching vibration for the ester group (around 1735 cm^{-1}), $\text{C}-\text{O}$ stretching vibrations (around $1100-1200 \text{ cm}^{-1}$), $\text{C}=\text{C}$ stretching for the alkene (around 1640 cm^{-1}), and $\text{C}-\text{H}$ stretching for both sp^2 (above 3000 cm^{-1}) and sp^3 (below 3000 cm^{-1}) hybridized carbons.[2][4]</p>

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M^+) at $\text{m/z} = 142$. Common fragmentation patterns for esters would be observed, including the loss of the ethoxy group ($-\text{OC}_2\text{H}_5$, $\text{m/z} = 45$) or the ethyl group ($-\text{C}_2\text{H}_5$, $\text{m/z} = 29$), and rearrangements like the McLafferty rearrangement.[4][5] |

Full spectral data can be accessed through databases like PubChem[2] and the NIST Chemistry WebBook.[2]

Experimental Protocols: Synthesis

Two primary methods for the synthesis of **ethyl 2-methyl-4-pentenoate** are described in the literature.

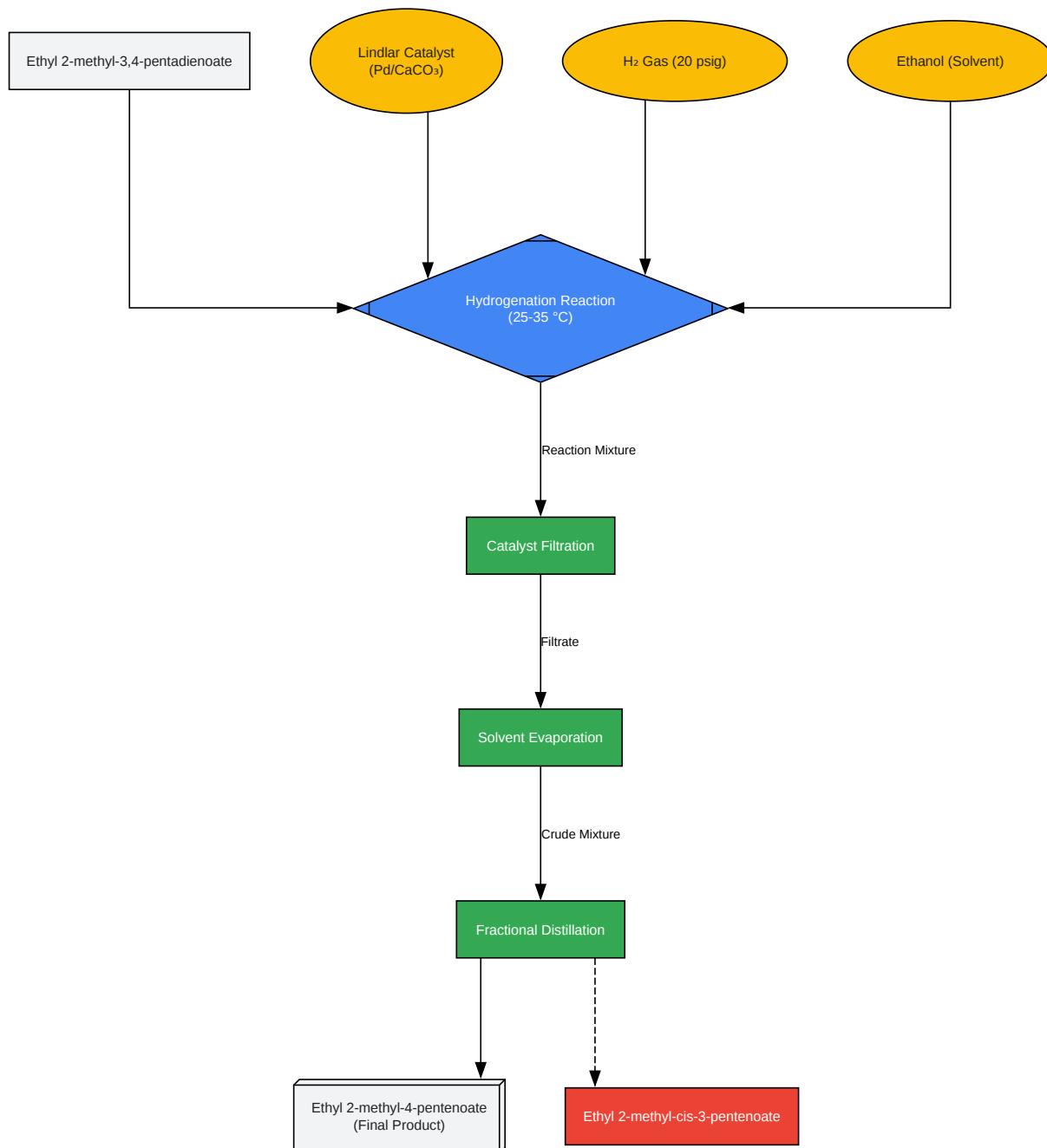
Synthesis via Claisen Rearrangement

This method involves the reaction of triethyl orthopropionate with allyl alcohol.

- Reactants:
 - Triethyl orthopropionate
 - Allyl alcohol
 - Phosphoric acid (catalyst)
- Procedure:
 - A mixture of triethyl orthopropionate and allyl alcohol is heated in an autoclave in the presence of a catalytic amount of phosphoric acid. Note: Specific temperature and pressure conditions are not detailed in the available literature.
 - After the reaction, the autoclave is cooled and opened. Sodium bicarbonate (12.6 g) is added to neutralize the phosphoric acid catalyst.[3]
 - A still base, such as Primol (30 g), is added to the reaction mixture.[3]
 - The product is isolated via fractional distillation. A preliminary distillation at atmospheric pressure up to 129 °C removes ethanol and ethyl propionate byproducts.[3]
 - The final product, **ethyl 2-methyl-4-pentenoate**, is then distilled under reduced pressure (40 mm Hg) at 75 °C.[3]

- Yield: A reported yield for this method is 73.5%, based on the amount of triethyl orthopropionate used.[3]

Synthesis via Selective Hydrogenation


This protocol involves the selective hydrogenation of ethyl 2-methyl-3,4-pentadienoate.

- Reactant:
 - Ethyl 2-methyl-3,4-pentadienoate
- Reagents and Catalyst:
 - Hydrogen (H₂) gas
 - Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) or Palladium on Carbon (Pd/C)
 - Inert solvent (e.g., ethanol) (optional)
- Procedure:
 - The starting material, ethyl 2-methyl-3,4-pentadienoate, is dissolved in an inert solvent like ethanol, if used.
 - The catalyst (e.g., Lindlar catalyst, 5% Pd) is added to the mixture. The catalyst loading can range from 0.125% to 2.0%. [6]
 - The reaction vessel is purged with hydrogen gas, and the reaction is conducted under a hydrogen pressure of 5 to 50 psig (20 psig is preferred to minimize side products). [6]
 - The reaction is maintained at a temperature between 10 °C and 50 °C (a range of 25-35 °C is preferred). External cooling may be necessary as the reaction is exothermic. [6]
 - The reaction progress is monitored until the starting material is consumed.
 - Upon completion, the catalyst is removed by filtration.

- The solvent is removed under reduced pressure. The resulting product is a mixture of **ethyl 2-methyl-4-pentenoate** and ethyl 2-methyl-cis-3-pentenoate.[6]
- The desired product can be separated and purified from the mixture by fractional distillation.[6]

Visualization of Synthesis Pathway

The following diagram illustrates the synthetic workflow for the selective hydrogenation of ethyl 2-methyl-3,4-pentadienoate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-METHYL-4-PENTENOIC ACID(1575-74-2) 13C NMR spectrum [chemicalbook.com]
- 2. ethyl 2-methylpent-4-en-1-oate [webbook.nist.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ethyl 2-methyl-4-pentenoate | C8H14O2 | CID 62024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl (2E)-4-methyl-2-pentenoate | C8H14O2 | CID 5315066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
- To cite this document: BenchChem. [Ethyl 2-methyl-4-pentenoate structural formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b044335#ethyl-2-methyl-4-pentenoate-structural-formula\]](https://www.benchchem.com/product/b044335#ethyl-2-methyl-4-pentenoate-structural-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com